Product packaging for Methyl 4-bromo-3-methyl-2-nitrobenzoate(Cat. No.:CAS No. 821773-44-8)

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Cat. No.: B3156179
CAS No.: 821773-44-8
M. Wt: 274.07 g/mol
InChI Key: VXXXNVOYCIFVSJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-2-nitrobenzoate is a versatile aromatic ester building block designed for advanced organic synthesis and research applications. Its molecular structure incorporates bromo, nitro, and methyl ester functional groups, making it a valuable intermediate for constructing complex molecules through cross-coupling reactions, nucleophilic substitutions, and other catalytic transformations. Researchers utilize this compound in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals, where its bromine atom acts as a handle for Suzuki and Buchwald-Hartwig reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, while the nitro group offers pathways for reduction to aniline derivatives. This compound is provided with high-quality standards and detailed characterization data, including HPLC, NMR, and mass spectrometry, to ensure reliability and reproducibility in your research. For Research Use Only. Not for human or veterinary drug, household, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B3156179 Methyl 4-bromo-3-methyl-2-nitrobenzoate CAS No. 821773-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXXNVOYCIFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60839156
Record name Methyl 4-bromo-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-44-8
Record name Methyl 4-bromo-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of Methyl 4 Bromo 3 Methyl 2 Nitrobenzoate

Reactivity Profiles of the Aromatic Nucleus

The aromatic core of methyl 4-bromo-3-methyl-2-nitrobenzoate is the stage for a nuanced interplay of substituent effects that profoundly influence its reactivity towards both electrophiles and nucleophiles.

Influence of Substituents (Bromo, Methyl, Nitro, Ester) on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly disfavored due to the cumulative deactivating effects of the bromo, nitro, and methyl ester groups. brainly.comchegg.com In EAS reactions, the benzene ring acts as a nucleophile, attacking an electrophile. youtube.com The presence of electron-withdrawing groups diminishes the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. brainly.comchegg.com

The nitro group (-NO2) is a potent deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. brainly.comlibretexts.org Similarly, the methyl ester group (-COOCH3) is also deactivating, pulling electron density from the ring. aiinmr.comyoutube.com While halogens like bromine are generally considered deactivating, they are ortho, para-directing. libretexts.orgyoutube.com Conversely, the methyl group (-CH3) is an activating group, donating electron density to the ring via hyperconjugation and induction. learncbse.in

However, the combined deactivating influence of the nitro and ester groups, and to a lesser extent the bromo group, overwhelmingly surpasses the activating effect of the methyl group. These deactivating groups also direct incoming electrophiles to the meta position relative to themselves. brainly.comyoutube.com Given the substitution pattern of this compound, the positions open for substitution are sterically hindered and electronically deactivated, making electrophilic aromatic substitution reactions on this molecule highly unlikely under standard conditions.

Directing Effects of Substituents in Electrophilic Aromatic Substitution:

SubstituentEffect on ReactivityDirecting Influence
-NO2 (Nitro) Strongly DeactivatingMeta
-COOCH3 (Ester) DeactivatingMeta
-Br (Bromo) DeactivatingOrtho, Para
-CH3 (Methyl) ActivatingOrtho, Para

Nucleophilic Aromatic Substitution Potential

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNA r). wikipedia.orgmasterorganicchemistry.com This type of reaction involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

For SNA r to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is ortho to the bromine atom, a good leaving group. This arrangement strongly activates the carbon atom attached to the bromine for nucleophilic attack. The nitro group effectively delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.orgyoutube.com Therefore, this compound is a prime candidate for undergoing nucleophilic aromatic substitution, where the bromine atom is displaced by a variety of nucleophiles.

Transformations Involving the Bromine Substituent

The bromine atom in this compound serves as a versatile handle for a range of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine substituent readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This powerful C-C bond-forming reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, methyl 4-bromo-3-methylbenzoate has been shown to undergo Suzuki coupling with 2-chloroboronic acid to form the corresponding biaryl compound. Similarly, methyl 4-bromobenzoate (B14158574) is used in Suzuki couplings with various boronic esters. sigmaaldrich.com Given the reactivity of the C-Br bond, this compound is an excellent substrate for creating more complex molecular architectures by introducing new carbon-based substituents at the 4-position.

Examples of Suzuki Coupling Partners for Aryl Bromides:

Boron ReagentType of Coupling
Arylboronic acidsAryl-Aryl
Alkenylboronic acids/estersAryl-Alkenyl
Alkylboronic acidsAryl-Alkyl

Nucleophilic Displacement Reactions on the Aryl Halide

As discussed in section 3.1.2, the bromine atom is susceptible to nucleophilic displacement due to the activating effect of the ortho-nitro group. youtube.com This allows for the introduction of a wide range of nucleophiles at this position. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as a key intermediate. libretexts.orglibretexts.org The stability of this intermediate is paramount to the success of the reaction.

Reactivity of the Nitro Group

The nitro group is a key functional group that not only influences the reactivity of the aromatic ring but can also undergo its own characteristic transformations. A primary reaction of the nitro group is its reduction to an amino group (-NH2). This transformation is a fundamental process in organic synthesis, providing access to anilines which are versatile building blocks for a vast array of compounds, including pharmaceuticals and dyes.

Common reagents used for the reduction of aromatic nitro compounds include metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl), or catalytic hydrogenation using catalysts like palladium, platinum, or nickel. The resulting methyl 3-amino-4-bromo-2-methylbenzoate would then possess a nucleophilic amino group, opening up further avenues for derivatization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Chemoselective Reduction of the Nitro Moiety to Amino Functionality

The reduction of the nitro group on the aromatic ring of this compound to an amino functionality is a critical transformation in synthetic chemistry. The primary challenge lies in achieving chemoselectivity, where the nitro group is reduced without affecting the methyl ester or the carbon-bromine bond. researchgate.netorganic-chemistry.org Traditional methods for nitroarene reduction include catalytic hydrogenation and the use of dissolving metals in acid. masterorganicchemistry.commsu.edu

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum is a common method. organic-chemistry.orgsciencemadness.org However, under certain conditions, these catalysts can also lead to hydrodehalogenation, cleaving the C-Br bond. organic-chemistry.org To circumvent this, specialized catalysts such as sulfided platinum have been developed to selectively reduce nitro groups in the presence of activated aryl halides. nih.gov

Metal-based reducing systems offer another route. Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are effective for nitro group reduction. masterorganicchemistry.com More contemporary methods focus on achieving higher selectivity under milder conditions. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride (FeCl₂) has been shown to be a highly effective system for the selective reduction of nitroarenes that also contain ester groups, providing the desired amino compounds in high yields. thieme-connect.comthieme-connect.com Catalytic transfer hydrogenation, using systems like Fe/CaCl₂ with a hydrogen donor, also allows for the reduction of nitroarenes while leaving sensitive functional groups like esters and halides intact. organic-chemistry.org

Table 1: Reagent Systems for Chemoselective Nitro Group Reduction

Reagent System Conditions Selectivity Notes
H₂, Pd/C Varies (pressure, temp.) Effective, but risk of hydrodehalogenation (C-Br cleavage). organic-chemistry.org
H₂, Sulfided Pt Low temp. and pressure High selectivity for nitro group over aryl halides. nih.gov
Fe, HCl or NH₄Cl Reflux Classic method; generally tolerates esters but can be harsh. masterorganicchemistry.com
NaBH₄, FeCl₂ Methanol (B129727), 25-28°C High chemoselectivity for nitro group over ester functionality. thieme-connect.comthieme-connect.com
Fe/CaCl₂, Hydrazine Ethanol/Water Transfer hydrogenation method that tolerates halides and esters. organic-chemistry.org

The product of this selective reduction is Methyl 2-amino-4-bromo-3-methylbenzoate, a valuable intermediate for further synthetic elaborations.

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a key functional handle, susceptible to transformations such as hydrolysis and reduction. These reactions alter the carboxylic acid derivative at the C1 position, enabling the synthesis of different target molecules.

Hydrolytic Cleavage (Acidic and Basic Conditions)

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. jk-sci.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is heated with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org The reaction is an equilibrium process, representing the reverse of Fischer esterification. chemistrysteps.comlibretexts.org To drive the reaction toward completion, a large excess of water is typically used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by a water molecule. libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to yield the corresponding carboxylic acid, 4-bromo-3-methyl-2-nitrobenzoic acid. jk-sci.comchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Base-promoted hydrolysis, or saponification, is generally preferred for preparative synthesis because it is an irreversible process. jk-sci.com The reaction involves a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the electrophilic carbonyl carbon. jk-sci.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion. The methoxide, a strong base, immediately deprotonates the newly formed carboxylic acid to generate a carboxylate salt (e.g., sodium 4-bromo-3-methyl-2-nitrobenzoate) and methanol. chemistrysteps.com This final acid-base step is irreversible and drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. jk-sci.com

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

Feature Acidic Hydrolysis Basic Hydrolysis (Saponification)
Catalyst/Reagent Acid (e.g., H₂SO₄, HCl) is a catalyst. libretexts.org Base (e.g., NaOH, KOH) is a reactant. libretexts.org
Reversibility Reversible equilibrium. chemistrysteps.com Irreversible process. chemistrysteps.com
Mechanism Protonation of C=O, nucleophilic attack by H₂O. libretexts.org Nucleophilic attack by OH⁻ on C=O. jk-sci.com
Initial Product Carboxylic acid and alcohol. libretexts.org Carboxylate salt and alcohol. libretexts.org
Conditions Typically requires heat and excess water. libretexts.org Often proceeds readily at room temperature or with gentle heating.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (4-bromo-3-methyl-2-nitrophenyl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. masterorganicchemistry.com

The reagent of choice for this reduction is typically Lithium Aluminum Hydride (LiAlH₄ or LAH). harvard.educommonorganicchemistry.com LAH is a strong, non-selective hydride donor that readily reduces esters to primary alcohols. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LAH to the primary alcohol. masterorganicchemistry.com

It is crucial to note that LiAlH₄ is a very powerful reducing agent and will also reduce the nitro group present on the benzene ring. masterorganicchemistry.comharvard.edu Therefore, using LiAlH₄ on this compound would result in the reduction of both the ester and the nitro group, leading to (2-amino-4-bromo-3-methylphenyl)methanol. Milder reagents like sodium borohydride (NaBH₄) are generally incapable of reducing esters under standard conditions. jsynthchem.com

Table 3: Reducing Agents for Ester Functional Groups

Reagent Reactivity with Esters Product from Ester Selectivity Concerns with Substrate
Lithium Aluminum Hydride (LiAlH₄) Strong; readily reduces esters. masterorganicchemistry.comharvard.edu Primary Alcohol Non-selective; will also reduce the nitro group. masterorganicchemistry.comharvard.edu
Sodium Borohydride (NaBH₄) Generally unreactive with esters. jsynthchem.com No reaction (under standard conditions) N/A
Aminodiborane (μ-NH₂B₂H₅) Effective for reducing esters to alcohols. rsc.org Primary Alcohol Selectivity over nitro group would need to be determined.

Reactions of the Benzylic Methyl Group (Post-Bromination or other functionalization)

The methyl group attached to the benzene ring is at a benzylic position. While the C-H bonds of the methyl group are typically unreactive, their benzylic nature makes them susceptible to radical reactions and oxidation, often after initial functionalization. libretexts.orgmasterorganicchemistry.com A common first step is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (like light or AIBN) to convert the methyl (-CH₃) group into a bromomethyl (-CH₂Br) group. masterorganicchemistry.comlibretexts.org This creates the highly reactive intermediate, Methyl 4-bromo-3-(bromomethyl)-2-nitrobenzoate, which is primed for subsequent reactions.

Nucleophilic Substitution Reactions of Bromomethyl Derivatives

The benzylic bromide in Methyl 4-bromo-3-(bromomethyl)-2-nitrobenzoate is an excellent leaving group and is highly susceptible to nucleophilic substitution reactions. chemistry.coach The reactivity is enhanced by the adjacent benzene ring, which can stabilize both Sₙ1 and Sₙ2 transition states. chemistry.coachkhanacademy.org As a primary benzylic halide, it typically reacts via an Sₙ2 pathway, involving a concerted attack by the nucleophile and displacement of the bromide. chemistry.coach However, Sₙ1 pathways are also possible due to the formation of a resonance-stabilized benzylic carbocation. khanacademy.org

A wide variety of nucleophiles can be used to displace the bromide, leading to a diverse range of functionalized products.

Table 4: Examples of Nucleophilic Substitution on Bromomethyl Derivative

Nucleophile Reagent Example Product Functional Group
Hydroxide NaOH (aq) Benzylic Alcohol (-CH₂OH)
Alkoxide NaOCH₃ Benzyl (B1604629) Ether (-CH₂OCH₃)
Cyanide NaCN Benzyl Nitrile (-CH₂CN)
Azide NaN₃ Benzyl Azide (-CH₂N₃)
Carboxylate CH₃COO⁻Na⁺ Benzyl Ester (-CH₂OCOCH₃)
Amine NH₃ Benzyl Amine (-CH₂NH₂)

Oxidation to Aldehyde or Carboxylic Acid

The benzylic methyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. masterorganicchemistry.com This transformation requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will aggressively oxidize an alkyl side-chain directly to a carboxylic acid. masterorganicchemistry.comlibretexts.org This reaction breaks all benzylic C-H bonds and even C-C bonds of the side chain, leaving only a carboxylic acid group attached to the ring. masterorganicchemistry.com Applying such conditions to this compound would yield 4-bromo-2-(methoxycarbonyl)-6-nitrobenzoic acid.

Oxidation to Aldehyde: Achieving oxidation to the aldehyde stage requires milder, more controlled conditions to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com One common strategy involves the two-step process of first converting the methyl group to a benzyl alcohol (via bromination followed by substitution with hydroxide, as described in 3.5.1) and then oxidizing the resulting alcohol. Reagents like pyridinium (B92312) chlorochromate (PCC) are suitable for oxidizing primary alcohols to aldehydes. Alternatively, specific catalytic methods, such as using Oxone in the presence of a catalyst like sodium 2-iodobenzenesulfonate, can provide controlled oxidation of benzyl alcohols to aldehydes. orgsyn.org Certain reactions, like the Etard reaction using chromyl chloride (CrO₂Cl₂), can directly convert a methyl group to an aldehyde, though the harshness of the reagent may be incompatible with the other functional groups on the ring. ncert.nic.in

Table 5: Oxidation of the Benzylic Methyl Group

Reagent(s) Starting Group Product Functional Group Notes
KMnO₄, H₃O⁺, heat -CH₃ Carboxylic Acid (-COOH) Harsh conditions, will oxidize any alkyl chain with a benzylic H. masterorganicchemistry.comlibretexts.org
H₂CrO₄, heat -CH₃ Carboxylic Acid (-COOH) Strong oxidizing agent, similar to KMnO₄. masterorganicchemistry.com

Elucidation of Reaction Mechanisms and Intermediates

The formation of this compound proceeds through a well-established electrophilic aromatic substitution (EAS) pathway, specifically nitration. This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring of Methyl 4-bromo-3-methylbenzoate. The mechanism is a multi-step process involving the generation of a potent electrophile, its subsequent attack on the electron-rich benzene ring, and the formation of transient intermediates.

The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion. nih.govspu.eduyoutube.com

The core of the mechanism involves the attack of the π-electrons of the substituted benzene ring on the nitronium ion. scribd.comnih.gov This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a high-energy carbocation intermediate known as an arenium ion or a σ-complex. nih.govnih.gov This intermediate is resonance-stabilized, with the positive charge delocalized over the remaining sp²-hybridized carbon atoms of the ring.

The regioselectivity of the nitration, meaning the position at which the nitro group attaches, is dictated by the directing effects of the substituents already present on the benzene ring: the bromo (-Br), methyl (-CH₃), and methyl ester (-COOCH₃) groups. youtube.comlibretexts.org

Bromo group (-Br): A deactivating but ortho-, para-directing group. youtube.comlibretexts.org

Methyl group (-CH₃): An activating and ortho-, para-directing group. youtube.com

Methyl ester group (-COOCH₃): A deactivating and meta-directing group. scribd.comyoutube.com

In the case of this compound's precursor, Methyl 4-bromo-3-methylbenzoate, the substitution occurs at the C2 position. This position is ortho to the activating methyl group and meta to the deactivating bromo and methyl ester groups. The directing influence of the activating methyl group, combined with the bromo group, steers the incoming electrophile to the C2 position. The formation of the arenium ion is followed by a rapid deprotonation step, where a base (typically HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. nih.govmnstate.edu

While direct experimental observation of the intermediates for this specific reaction is not extensively documented in readily available literature, the mechanism can be confidently inferred from the vast body of research on electrophilic aromatic substitution reactions on similarly substituted benzene rings. nih.goveurjchem.com

Detailed Mechanistic Steps and Intermediates

The following table outlines the key steps, reactants, and intermediates involved in the formation of this compound.

StepDescriptionReactants/IntermediatesKey Features
1 Generation of the Electrophile (Nitronium Ion) Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Protonation of nitric acid by sulfuric acid, followed by loss of water to form the highly reactive NO₂⁺ electrophile. nih.govspu.edu
2 Electrophilic Attack and Formation of the σ-Complex (Arenium Ion) Methyl 4-bromo-3-methylbenzoate, Nitronium Ion (NO₂⁺)The π-electron system of the benzene ring attacks the nitronium ion, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate (σ-complex). scribd.comnih.gov The positive charge is delocalized across the ring.
3 Deprotonation and Restoration of Aromaticity σ-Complex, Bisulfate Ion (HSO₄⁻)A proton is removed from the sp³-hybridized carbon atom of the σ-complex by a weak base (HSO₄⁻). This restores the aromatic π-system and forms the final product. nih.govmnstate.edu

Spectroscopic Characterization Methodologies for Methyl 4 Bromo 3 Methyl 2 Nitrobenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms and their connectivity within the molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. For Methyl 4-bromo-3-methyl-2-nitrobenzoate, four distinct proton signals are expected. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. jove.comchemistryviews.org The electron-withdrawing nitro (NO₂) and bromo (Br) groups, along with the ester (COOCH₃), will deshield nearby protons, shifting their signals downfield. jove.comwisc.edu Conversely, the electron-donating methyl (CH₃) group provides a slight shielding effect. wisc.edu

The two aromatic protons are ortho to each other and will appear as doublets due to spin-spin coupling. The two methyl groups (one on the ring and one on the ester) will each appear as singlets as they have no adjacent protons to couple with. Predicted chemical shifts are based on additive models and data from analogous compounds like methyl 4-bromobenzoate (B14158574) and methyl 3-nitrobenzoate. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 ~7.8 - 8.0 Doublet (d) 1H
H-6 ~7.6 - 7.8 Doublet (d) 1H
OCH₃ (Ester) ~3.9 - 4.0 Singlet (s) 3H

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Substituent effects significantly influence the chemical shifts of the aromatic carbons. nih.gov Electron-withdrawing groups like the nitro group deshield the attached carbon (ipso-carbon) and other carbons in the ring, shifting them downfield, while electron-donating groups cause an upfield shift. chemistryviews.orgnih.gov The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Based on data from similar substituted benzoates, the predicted chemical shifts provide a fingerprint for the carbon skeleton. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~164 - 166
C-2 (C-NO₂) ~148 - 152
C-3 (C-CH₃) ~138 - 142
C-4 (C-Br) ~125 - 128
C-5 ~133 - 136
C-1 (C-COOCH₃) ~130 - 133
C-6 ~128 - 131
OCH₃ (Ester) ~52 - 54

Advanced Multi-dimensional NMR Techniques for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.comemerypharma.com For this compound, a cross-peak between the two aromatic doublet signals (H-5 and H-6) would be expected, confirming their adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. libretexts.orglibretexts.orgyoutube.com It would show cross-peaks between H-5 and C-5, H-6 and C-6, the ester methyl protons and the ester methyl carbon, and the aromatic methyl protons and the aromatic methyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the molecule. libretexts.org

For this compound, the IR spectrum is expected to show strong absorptions corresponding to the key functional groups. sciencing.com The most prominent peaks would be from the carbonyl (C=O) of the ester and the two stretches of the nitro (NO₂) group. brainly.comresearchgate.net Raman spectroscopy can also be useful for identifying the aromatic ring vibrations and the C-Br bond. aip.orgresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Ester (C=O) Stretch 1725 - 1740 Strong
Nitro (NO₂) Asymmetric Stretch 1520 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1340 - 1370 Strong
Aromatic (C=C) Stretch 1450 - 1600 Medium-Weak
Ester (C-O) Stretch 1250 - 1300 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Weak

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions of the benzene ring. pressbooks.pub The presence of substituents like the nitro group, which extends the conjugated system, can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). docbrown.info

Nitroaromatic compounds typically show strong absorption bands. nih.goviu.edu For this compound, it is expected to exhibit intense absorption bands in the UV region, likely between 210 and 280 nm, which is characteristic of a substituted nitrobenzene (B124822) chromophore. docbrown.infonih.gov The exact position and intensity of the absorption maxima would be dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound (C₉H₈BrNO₄), the molecular weight is 274.07 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of bromine; a second peak at [M+2]⁺ of nearly equal intensity to the [M]⁺ peak is expected due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides evidence for the structure. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (•OCH₃) or the entire ester group. acs.orgchegg.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
273/275 [M]⁺ Molecular Ion
242/244 [M - OCH₃]⁺ Loss of the methoxy radical
227/229 [M - NO₂]⁺ Loss of nitrogen dioxide
183/185 [M - COOCH₃ - H₂O]⁺ Complex rearrangement and loss
104 [C₇H₄O]⁺ Loss of Br and NO₂

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

A hypothetical X-ray diffraction study of this compound would involve irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the crystal structure is solved and refined.

Detailed Research Findings from Analogous Structures

In the absence of direct data for this compound, examining the crystal structures of analogous compounds can provide valuable insights into the expected structural features.

For instance, the crystal structure of Methyl 4-bromobenzoate has been determined. nih.govresearchgate.net In this simpler molecule, the benzene ring and the ester group are nearly coplanar. The crystal packing is influenced by intermolecular interactions, including halogen bonding (a short Br···O interaction of 3.047 Å) and C—H···O hydrogen bonds, which organize the molecules into a well-defined three-dimensional network. researchgate.net

The introduction of a nitro group, as seen in derivatives like Methyl 4-bromo-3-nitrobenzoate and Methyl 4-bromo-3,5-dinitrobenzoate , significantly alters the electronic properties and intermolecular interactions. researchgate.netscbt.com In the crystal structure of Methyl 4-bromo-3,5-dinitrobenzoate, the nitro groups are substantially twisted out of the plane of the benzene ring. researchgate.net This twisting is a common feature in sterically hindered nitroaromatic compounds.

In the case of this compound, steric hindrance between the adjacent methyl and nitro groups at the C3 and C2 positions, respectively, would be expected. This steric strain would likely force the nitro group to be significantly non-coplanar with the benzene ring. The dihedral angle between the plane of the nitro group and the benzene ring would be a key conformational parameter to be determined by XRD.

Similarly, the orientation of the methyl ester group at the C1 position relative to the benzene ring would be of interest. The degree of planarity or torsion of this group can be influenced by both electronic effects and crystal packing forces.

Hypothetical Crystallographic Data Table

If a single-crystal XRD study were performed on this compound, the resulting data would be presented in a standardized format, similar to the table below. The values are hypothetical and serve for illustrative purposes only.

Parameter Hypothetical Value
Chemical FormulaC₉H₈BrNO₄
Formula Weight274.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1025
Z4
Calculated Density (g/cm³)1.775
Absorption Coeff. (mm⁻¹)4.5
F(000)544
R-factor0.045
wR-factor0.112

Note: The data in this table are purely hypothetical and are intended to illustrate the type of information obtained from an X-ray diffraction experiment.

A detailed analysis of the crystal structure would also involve the creation of tables listing all bond lengths, bond angles, and torsion angles with their associated standard uncertainties. These tables would provide quantitative data on the molecular geometry, confirming, for example, the expected distortions in the benzene ring due to the substituents and the precise conformation of the ester and nitro groups. The study of intermolecular contacts would reveal any hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal lattice.

Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a notable absence of computational and theoretical studies focused specifically on the chemical compound This compound . Despite the significant role that computational chemistry, particularly Density Functional Theory (DFT), plays in modern chemical research, this particular molecule has not been the subject of published theoretical investigations.

As a result, detailed research findings and data pertaining to its quantum chemical properties are not available. The specific analyses requested, including molecular geometry optimization, electronic structure analysis (such as HOMO-LUMO energy gaps), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, theoretical vibrational spectra, and electronic excitation properties via Time-Dependent Density Functional Theory (TD-DFT), have not been documented for this compound in peer-reviewed literature.

While computational studies have been performed on structurally related isomers and analogous compounds—such as other substituted nitrobenzoates or benzoic acid derivatives—these findings are not directly applicable to this compound. The precise arrangement of the bromo, methyl, and nitro substituents on the benzoate (B1203000) ring is critical in determining the molecule's unique electronic and conformational properties. Extrapolating data from different isomers would be scientifically unsound.

Consequently, the generation of a detailed article adhering to the specified outline is not possible without the foundational research data. The scientific community has yet to explore the computational landscape of this compound, leaving its theoretical characteristics undocumented.

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 3 Methyl 2 Nitrobenzoate

Analysis of Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the chemical behavior of a molecule. These descriptors help in identifying the sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. Key descriptors include chemical potential, hardness, softness, and the Fukui function.

The Fukui function , in particular, is a crucial local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It is defined as the partial derivative of the electron density with respect to the total number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation based on the electron densities of the neutral, anionic (N+1), and cationic (N-1) forms of the molecule.

f+(r) : Indicates the propensity of a site for nucleophilic attack (attack by a species with a surplus of electrons). A higher value suggests a more favorable site for accepting an electron.

f-(r) : Indicates the propensity of a site for electrophilic attack (attack by an electron-deficient species). A higher value points to a more favorable site for donating an electron.

f0(r) : Indicates the propensity of a site for radical attack .

For a molecule like "Methyl 4-bromo-3-methyl-2-nitrobenzoate," a Fukui function analysis would likely reveal that the nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution and reactivity of the aromatic ring. Studies on similar nitroaromatic systems have shown that the presence of nitro groups can lead to unusual electronic effects, sometimes resulting in negative Fukui function values, which are interpreted as sites with very low reactivity towards electrophiles. mdpi.com The analysis would pinpoint specific atoms on the benzene (B151609) ring and the substituent groups that are most reactive.

Table 1: Hypothetical Fukui Function Analysis for Key Atomic Sites

Atom/RegionPredicted f+ (Nucleophilic Attack)Predicted f- (Electrophilic Attack)Predicted Reactivity
Carbonyl Carbon (Ester)HighLowSusceptible to nucleophilic addition
Aromatic Carbons (ortho/para to Nitro)HighLowActivated for nucleophilic aromatic substitution
Aromatic Carbons (meta to Nitro)LowModerateLess reactive towards nucleophiles
Nitrogen (Nitro Group)LowHighElectron-deficient center

This table is illustrative and based on general principles of reactivity for nitroaromatic compounds. Actual values would require specific DFT calculations.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. mdpi.comnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key NLO properties calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value for these parameters indicates a strong NLO response. For organic molecules, a significant NLO response is often associated with a large change in dipole moment upon electronic excitation, which is facilitated by the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system.

In "this compound," the nitro group acts as a strong electron acceptor, while the methyl group is a weak electron donor. The bromine atom has a more complex electronic effect. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. The presence of the nitro group is known to enhance the NLO response in many organic systems. nih.gov

Table 2: Predicted NLO Properties from Theoretical Calculations

PropertySymbolPredicted Significance
Dipole MomentµModerate to High
Linear PolarizabilityαModerate
First HyperpolarizabilityβSignificant, indicating potential for second-order NLO applications
Second HyperpolarizabilityγModerate, indicating potential for third-order NLO applications

This table is illustrative. The actual NLO response would depend on the interplay of the different substituent groups.

Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to account for these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method. acs.orgmdpi.com

In the IEF-PCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's electron distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical Hamiltonian, and the calculation is performed self-consistently. This allows for the prediction of properties such as solvation free energies, reaction barriers, and spectroscopic shifts in different solvents.

For "this compound," IEF-PCM calculations could be used to understand how its properties, such as its electronic spectrum or the stability of reaction intermediates, would change in solvents of varying polarity, from nonpolar solvents like hexane (B92381) to polar solvents like water or acetonitrile (B52724). Studies on related substituted nitrobenzenes have successfully used IEF-PCM to evaluate properties like aqueous reduction potentials. acs.org

Investigation of Intermolecular Interactions and Crystal Packing from a Theoretical Perspective

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Theoretical investigations can provide detailed insights into these forces, which are crucial for understanding the physical properties of the solid state.

A theoretical analysis of the crystal packing of "this compound" would likely begin with the known crystal structures of similar molecules. For instance, the crystal structure of "Methyl 4-bromo-3,5-dinitrobenzoate" reveals strong intermolecular interactions, including short Br···O contacts and C-H···O hydrogen bonds, which lead to the formation of one-dimensional columns. researchgate.net Similarly, the structure of "Methyl 4-hydroxy-3-nitrobenzoate" is stabilized by an extensive network of hydrogen bonds and π-stacking interactions, forming stacked sheets. mdpi.com

For "this compound," one would expect the following interactions to play a significant role in its crystal packing:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the nitro or ester groups on neighboring molecules.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the methyl group or aromatic C-H bonds and the oxygen atoms of the nitro and ester groups are likely to be present.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although these might be influenced by the steric hindrance of the substituents.

Dipole-Dipole Interactions: The polar nature of the nitro and ester groups would lead to significant dipole-dipole interactions.

Computational methods can be used to calculate the energies of these different intermolecular interactions, providing a quantitative understanding of the forces that hold the crystal lattice together. This information is valuable for crystal engineering and predicting the morphology and properties of the crystalline material.

Applications of Methyl 4 Bromo 3 Methyl 2 Nitrobenzoate As a Building Block in Advanced Chemical Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The utility of Methyl 4-bromo-3-methyl-2-nitrobenzoate as a strategic intermediate stems from the orthogonal reactivity of its substituents. The bromine atom is particularly valuable for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse alkyl, aryl, or alkynyl fragments at the C4 position.

Simultaneously, the nitro group at the C2 position can be readily reduced to an amino group. This transformation is fundamental for introducing nitrogen-containing functionalities, including amides, sulfonamides, or for the construction of heterocyclic rings, such as indoles or quinolines, fused to the original benzene (B151609) ring. The methyl ester at C1 can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols. This multi-functionality allows chemists to devise synthetic routes where each part of the molecule can be modified independently, facilitating the construction of intricate molecular architectures. While isomers like Methyl 2-bromo-3-nitrobenzoate (B8383632) are noted as essential intermediates for bioactive molecules and complex structures, the specific applications of this compound follow the same synthetic principles. chemimpex.com

Role in the Elaboration of Specialty Chemicals and Functional Materials

The unique electronic properties of this compound make it a candidate for the development of specialty chemicals and functional materials. The presence of the electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring. This feature is exploited in the field of supramolecular chemistry, where electron-deficient aromatic systems are used for anion recognition. researchgate.net Research on analogous compounds like Methyl 4-bromo-3,5-dinitrobenzoate has shown that such structures can interact with anions, a principle that is foundational for creating chemical sensors or molecular receptors. researchgate.net

Furthermore, the reactive handles on the molecule allow for its incorporation into larger systems. For instance, the bromo group can be converted into other functionalities suitable for polymerization, leading to the creation of specialty polymers with enhanced thermal stability, specific optical properties, or improved resistance to environmental factors. Isomeric compounds are noted for their application in formulating materials such as polymers and coatings to enhance durability. chemimpex.com

Precursor for the Synthesis of Specific Target Molecules (e.g., (-)-martinellic acid, Nilaparib precursor)

As a versatile building block, this compound holds potential as a starting material for a variety of target molecules. However, based on a review of available scientific literature, established synthetic routes commencing from this compound for the natural product (-)-martinellic acid or for precursors to the pharmaceutical agent Nilaparib are not documented. The synthesis of these complex molecules typically involves different, well-established intermediates and synthetic strategies.

Design and Synthesis of Molecular Probes for Chemical Biology Research

The structural characteristics of this compound make it a suitable scaffold for the design of molecular probes for chemical biology. Molecular probes are essential tools for visualizing and understanding biological processes at the cellular level. The development of such probes often relies on intermediates that can be readily modified with fluorophores, affinity tags, or reactive groups.

Environmental Considerations and Green Chemistry Aspects in Methyl 4 Bromo 3 Methyl 2 Nitrobenzoate Research

Development of Eco-Friendly Synthetic Protocols for Substituted Benzoates

The pursuit of green chemistry in the synthesis of substituted benzoates focuses on improving the efficiency and environmental footprint of traditional methods. Key areas of research include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient processes.

Recent advancements have demonstrated the efficacy of heteropolyacids (HPAs) as reusable and efficient catalysts for producing alkyl benzoates. researchgate.net One study reported a high-yield, solvent-free synthesis of various alkyl benzoates from benzoic acid and its derivatives using phosphotungstic acid (PTA) as the catalyst. researchgate.net This method achieved excellent yields (>85%) at 120 °C with a low catalyst loading (0.4 mol%), and the catalyst could be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net Such solvent-free approaches not only reduce the use of hazardous organic solvents but also simplify the work-up procedure. researchgate.net

Another eco-friendly approach involves the use of novel catalytic systems for oxidation and esterification processes. For instance, an efficient synthesis of methyl benzoylformate from styrene (B11656) was developed using a HBr/H₂O₂ system in water for the initial oxidation, followed by esterification using a solid acid catalyst (TiO₂/SO₄²⁻). asianpubs.org This protocol is noted for being simple, highly efficient, and inexpensive. asianpubs.org Furthermore, the application of ultrasound has been recognized as a green protocol in organic synthesis, often leading to shorter reaction times, milder conditions, and high yields in reactions like the synthesis of benzoin (B196080) derivatives. researchgate.net

These methodologies, while not specific to Methyl 4-bromo-3-methyl-2-nitrobenzoate, represent the direction of green synthetic chemistry for substituted benzoates. The principles of using recyclable solid-acid catalysts, minimizing solvent use, and employing alternative energy sources like ultrasound are directly applicable to developing more sustainable routes for its production.

Table 1: Comparison of Eco-Friendly Synthetic Protocols for Benzoate (B1203000) Derivatives

MethodCatalystSolventKey AdvantagesYieldRef.
Heteropolyacid-Catalyzed Esterification Phosphotungstic Acid (PTA)Solvent-FreeRecyclable catalyst, high efficiency>85% researchgate.net
Oxidation-Esterification of Styrene HBr/H₂O₂ and TiO₂/SO₄²⁻WaterInexpensive, simple processExcellent asianpubs.org
Ultrasound-Assisted Benzoin Condensation Potassium CyanideDimethyl SulfoxideRapid reaction, mild conditionsHigh researchgate.net

Research on Abiotic Degradation Pathways and Environmental Fate (Applicable to related isomers)

Understanding the environmental fate of substituted aromatic compounds is crucial for assessing their potential long-term impact. For compounds like this compound, which contains both bromo- and nitro- functional groups, research on related isomers and compound classes provides insight into potential abiotic degradation pathways.

The presence of a nitro group on an aromatic ring generally increases a compound's resistance to oxidative degradation. nih.gov This recalcitrance is due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring to electrophilic attack, a common first step in aerobic degradation pathways. nih.govdtic.mil Consequently, many nitroaromatic compounds are persistent in the environment and can be toxic or mutagenic. nih.gov

Brominated compounds, particularly those used as flame retardants, have been studied for their environmental persistence. Novel Brominated Flame Retardants (NBFRs) have been detected in sediment and air, indicating their potential for long-range transport and persistence. nih.gov Studies on the aquatic fate of some NBFRs show that they partition between particulate matter and sediment, with median dissipation times (DT50) being significantly longer in sediment (>100 days) compared to suspended particulates (9-30 days). nih.gov Photodegradation is a known pathway for the breakdown of some of these compounds. nih.gov

The combination of nitro- and bromo- substituents on the same aromatic ring likely results in a molecule with considerable chemical stability. Abiotic degradation processes that could be relevant include:

Photolysis: Sunlight can induce the cleavage of C-Br or C-N bonds, although the efficiency of this process depends on the specific molecular structure and environmental conditions.

Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 4-bromo-3-methyl-2-nitrobenzoic acid and methanol (B129727). The rate of this reaction is influenced by pH and temperature.

While direct studies on this compound are limited, the general behavior of brominated and nitroaromatic compounds suggests a potential for environmental persistence. nih.govnih.gov The degradation that does occur may proceed through multiple pathways, including photodegradation and hydrolysis, leading to various transformation products. nih.gov

Table 2: Environmental Fate Characteristics of Related Compound Classes

Compound ClassKey FindingsPotential Degradation PathwaysPersistenceRef.
Novel Brominated Flame Retardants (NBFRs) Detected in sediment and air; partition into particulate and sediment phases.PhotodegradationEnvironmentally persistent, especially in sediment. nih.gov nih.govnih.gov
Nitroaromatic Compounds Electron-withdrawing nitro group leads to recalcitrance against oxidative degradation.Reductive pathways (conversion of nitro to amino group) under anaerobic conditions. dtic.milnih.govGenerally persistent; can be toxic and mutagenic. nih.gov nih.govnih.gov

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl 4-bromo-3-methyl-2-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization of a benzoic acid derivative. A typical approach involves nitration of 4-bromo-3-methylbenzoic acid followed by esterification. For nitration, mixed sulfuric/nitric acid under controlled temperatures (0–5°C) avoids over-nitration. Esterification with methanol and a catalytic acid (e.g., H₂SO₄) under reflux yields the ester.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess methanol for esterification) and reaction time to minimize side products like diesters or oxidation byproducts. Refer to protocols for analogous nitroaromatic esters in and .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the product from unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity. For high-polarity impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective.
  • Validation : Confirm purity via melting point analysis (compare to literature values, e.g., mp ~180°C for similar nitrobenzoates in ) and ¹H NMR (integration of aromatic protons and methyl ester signals).

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • ¹H NMR : Expect aromatic protons as a doublet (H-5, δ ~8.2 ppm) and a singlet for the methyl ester (δ ~3.9 ppm). The nitro group deshields adjacent protons.
  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ at m/z 288 (C₉H₈BrNO₄⁺). Fragmentation patterns should show loss of COOCH₃ (45 Da).
  • Reference : Compare with data for structurally similar esters in and .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use DFT (e.g., B3LYP/6-31G*) to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing, bromine as a leaving group).
  • Validation : Compare computational results with experimental reactivity data (e.g., nitration regioselectivity in ). Software like Gaussian or ORCA can be employed, following protocols in .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

  • Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane. Use SHELXL ( ) for structure refinement. Challenges include:

  • Disorder : The methyl and nitro groups may exhibit rotational disorder. Apply restraints during refinement.
  • Weak Diffraction : Heavy bromine atoms cause absorption errors; use multi-scan corrections.
    • Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots to assess positional uncertainty.

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodology : Perform graph-set analysis ( ) to classify hydrogen bonds (e.g., C–H···O interactions between nitro and ester groups). Use Mercury (CCDC) to quantify bond distances/angles.
  • Findings : Expect layered structures stabilized by weak interactions, as seen in nitroaromatics ( ).

Q. What strategies mitigate competing side reactions during functionalization of the nitro group in this compound?

  • Methodology : For nitro reduction (e.g., to amine), use catalytic hydrogenation (Pd/C, H₂) or Fe/HCl. Protect the ester with a tert-butyl group to prevent hydrolysis. Monitor pH to avoid ester degradation.
  • Case Study : demonstrates nitro group stability under acidic conditions during triazine coupling.

Q. How does the bromine substituent affect cross-coupling reactions (e.g., Suzuki) with this compound?

  • Methodology : Use Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃. The electron-withdrawing nitro group activates the bromide for coupling but may require elevated temperatures (80–100°C).
  • Challenges : Steric hindrance from the 3-methyl group slows transmetallation. Optimize ligand choice (e.g., SPhos) to enhance yields, as in .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; refer to MSDS in . Store in a cool, dry place away from reducing agents (risk of nitro group decomposition).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

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Methyl 4-bromo-3-methyl-2-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.